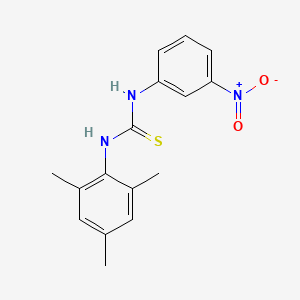
N-mesityl-N'-(3-nitrophenyl)thiourea
Vue d'ensemble
Description
N-mesityl-N'-(3-nitrophenyl)thiourea, also known as MNPT, is a chemical compound that belongs to the class of thioureas. It is widely used in scientific research for its unique properties and potential applications. In
Applications De Recherche Scientifique
N-mesityl-N'-(3-nitrophenyl)thiourea has been extensively used in scientific research as a reagent for the determination of various metal ions such as copper, nickel, and cobalt. It has also been used as a ligand in the preparation of metal complexes for catalytic reactions. N-mesityl-N'-(3-nitrophenyl)thiourea has been shown to exhibit potent antimicrobial activity against various bacterial and fungal strains. It has also been used as a fluorescent probe for the detection of nitric oxide in biological systems.
Mécanisme D'action
The mechanism of action of N-mesityl-N'-(3-nitrophenyl)thiourea is not fully understood. However, it is believed to act by chelating metal ions, which leads to the inhibition of metal-dependent enzymes. N-mesityl-N'-(3-nitrophenyl)thiourea has also been shown to disrupt the cell membrane of bacteria, leading to cell death.
Biochemical and Physiological Effects:
N-mesityl-N'-(3-nitrophenyl)thiourea has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce DNA damage and apoptosis in cancer cells. N-mesityl-N'-(3-nitrophenyl)thiourea has also been shown to inhibit the growth of tumor cells in animal models. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. N-mesityl-N'-(3-nitrophenyl)thiourea has also been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
N-mesityl-N'-(3-nitrophenyl)thiourea has several advantages for lab experiments, including its ease of synthesis, stability, and solubility in organic solvents. N-mesityl-N'-(3-nitrophenyl)thiourea is also relatively inexpensive compared to other reagents used for metal ion determination. However, N-mesityl-N'-(3-nitrophenyl)thiourea has some limitations, including its toxicity and potential environmental hazards. N-mesityl-N'-(3-nitrophenyl)thiourea should be handled with care, and proper safety measures should be taken.
Orientations Futures
There are several future directions for N-mesityl-N'-(3-nitrophenyl)thiourea research. One area of research is the development of N-mesityl-N'-(3-nitrophenyl)thiourea-based fluorescent probes for the detection of other biological molecules. Another area of research is the development of N-mesityl-N'-(3-nitrophenyl)thiourea-based metal complexes for catalytic reactions. N-mesityl-N'-(3-nitrophenyl)thiourea can also be further explored for its potential in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Conclusion:
In conclusion, N-mesityl-N'-(3-nitrophenyl)thiourea is a versatile chemical compound that has a wide range of potential applications in scientific research. Its unique properties make it a valuable reagent for metal ion determination, catalytic reactions, and biological detection. Further research is needed to fully understand the mechanism of action of N-mesityl-N'-(3-nitrophenyl)thiourea and its potential in the treatment of various diseases.
Propriétés
IUPAC Name |
1-(3-nitrophenyl)-3-(2,4,6-trimethylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-10-7-11(2)15(12(3)8-10)18-16(22)17-13-5-4-6-14(9-13)19(20)21/h4-9H,1-3H3,(H2,17,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCJZMFWBZNKCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Nitrophenyl)-3-(mesityl)thiourea | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


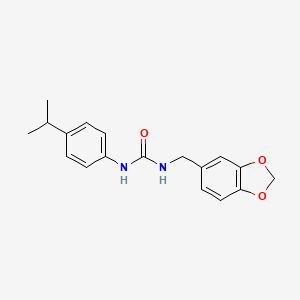
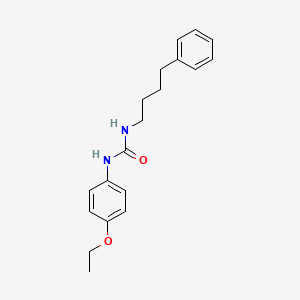


![N-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}-4-ethylbenzenesulfonamide](/img/structure/B4287227.png)

![methyl 2-{[(4-tert-butylphenyl)sulfonyl]amino}-4,5-dimethoxybenzoate](/img/structure/B4287239.png)
![N-cyclopentyl-2-{[4-methyl-5-(5-methyl-4-phenyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4287242.png)


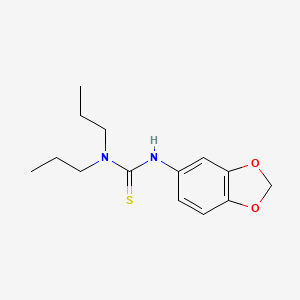
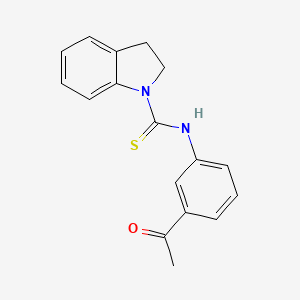
![N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-propylthiourea](/img/structure/B4287271.png)